1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, solvents, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and can be used to introduce additional substituents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene include other fluorinated aromatic compounds and trifluoromethoxy-substituted naphthalenes. These compounds share some chemical properties but may differ in terms of reactivity, stability, and specific applications. The unique combination of fluoro and trifluoromethoxy groups in this compound distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H10F4O |
---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-4-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-16-9-8-13(14-6-1-2-7-15(14)16)11-4-3-5-12(10-11)22-17(19,20)21/h1-10H |
InChI Key |
YOWIJIYXLOLBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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